1-(Difluoromethoxy)-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-7-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-7-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is the direct difluoromethylation of a methoxynaphthalene precursor using difluoromethylating agents under specific reaction conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-7-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-7-methoxynaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-7-methoxynaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-7-methoxynaphthalene: Similar structure but with a trifluoromethoxy group, which may result in different chemical and biological properties.
1-(Methoxy)-7-methoxynaphthalene: Lacks the fluorinated group, leading to different reactivity and applications.
1-(Difluoromethoxy)-7-hydroxynaphthalene:
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the difluoromethoxy group.
Eigenschaften
Molekularformel |
C12H10F2O2 |
---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
ZETFPQCSYFCINO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2OC(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.